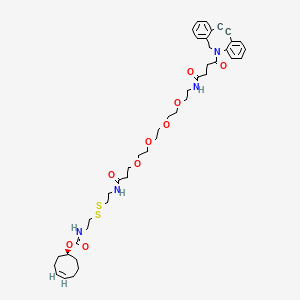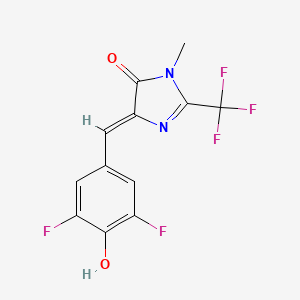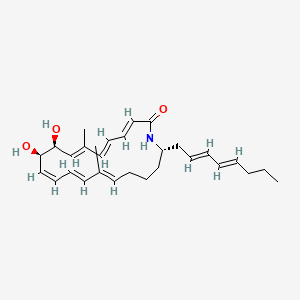
Bilirubin (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bilirubin (disodium) is a red-orange compound that occurs in the normal catabolic pathway that breaks down heme in vertebrates. This catabolism is a necessary process in the body’s clearance of waste products that arise from the destruction of aged or abnormal red blood cells. Bilirubin is responsible for the yellow color of healing bruises and the yellow discoloration in jaundice .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bilirubin is synthesized from heme through a series of enzymatic reactions. The first step involves the conversion of heme to biliverdin by the enzyme heme oxygenase. Biliverdin is then reduced to bilirubin by biliverdin reductase .
Industrial Production Methods: Industrial production of bilirubin typically involves the extraction from biological sources, such as animal blood, followed by purification processes. The preparation of bilirubin standard solutions for assay calibration involves dissolving bilirubin in hydrogen bond-breaking solvents like dimethyl sulfoxide, and then diluting it in saline solution buffered at physiological pH .
Analyse Des Réactions Chimiques
Types of Reactions: Bilirubin undergoes several types of chemical reactions, including oxidation, reduction, and conjugation.
Common Reagents and Conditions:
Oxidation: Bilirubin can be oxidized to biliverdin using oxidizing agents.
Reduction: Biliverdin reductase reduces biliverdin to bilirubin.
Major Products:
Biliverdin: Formed by the oxidation of bilirubin.
Bilirubin Diglucuronide: Formed by the conjugation of bilirubin with glucuronic acid.
Applications De Recherche Scientifique
Bilirubin has a wide range of applications in scientific research:
Chemistry: Used as a standard for calibration in various assays.
Biology: Studied for its role in heme catabolism and its antioxidant properties.
Medicine: Used as a biomarker for liver function and hemolysis.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
Bilirubin exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species and protects cells from oxidative damage. The molecular targets of bilirubin include various enzymes and proteins involved in oxidative stress pathways. Bilirubin is also known to modulate gene expression by activating nuclear receptors .
Comparaison Avec Des Composés Similaires
Biliverdin: The immediate precursor of bilirubin in the heme catabolic pathway.
Urobilin: A breakdown product of bilirubin excreted in urine.
Stercobilin: A breakdown product of bilirubin excreted in feces.
Uniqueness: Bilirubin is unique due to its dual role as a waste product and a potent antioxidant. Unlike biliverdin, which is water-soluble, bilirubin is poorly soluble in water and requires conjugation for excretion. This property makes bilirubin a critical molecule in the body’s defense against oxidative stress .
Propriétés
Formule moléculaire |
C33H34N4Na2O6 |
|---|---|
Poids moléculaire |
628.6 g/mol |
Nom IUPAC |
disodium;3-[2-[[3-(2-carboxylatoethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoate |
InChI |
InChI=1S/C33H36N4O6.2Na/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);;/q;2*+1/p-2/b26-13-,27-14-;; |
Clé InChI |
XNHLFNMMORFXAO-PDQJREFDSA-L |
SMILES isomérique |
CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
SMILES canonique |
CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)








